

Physical properties of 7-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	7-Bromo-1,2,3,4-tetrahydroquinoline
Cat. No.:	B051538

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **7-Bromo-1,2,3,4-tetrahydroquinoline**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical and spectroscopic properties of **7-Bromo-1,2,3,4-tetrahydroquinoline**. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data with field-proven insights into the experimental methodologies used for their determination. The focus is on not just the "what" but the "why," ensuring a deep, actionable understanding of this important heterocyclic building block.

Introduction and Strategic Context

7-Bromo-1,2,3,4-tetrahydroquinoline is a halogenated derivative of the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry. Its utility stems from the presence of a bromine atom on the aromatic ring, which serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The tetrahydroquinoline core itself is a key pharmacophore in numerous biologically active compounds.

A critical point of clarification is the distinction between this compound and its isomer, 7-Bromo-1,2,3,4-tetrahydroisoquinoline. They share the same molecular formula and weight but differ in

the position of the nitrogen atom within the heterocyclic ring, leading to distinct physical properties and reactivity. This guide focuses exclusively on the quinoline isomer.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both reactive and biological systems. These parameters are critical for reaction setup, purification, formulation, and preliminary safety assessments. The properties for **7-Bromo-1,2,3,4-tetrahydroquinoline** and its common hydrochloride salt are summarized below.

Property	Value	Source
IUPAC Name	7-bromo-1,2,3,4-tetrahydroquinoline	[1]
CAS Number	114744-51-3 (Hydrochloride)	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ BrN	[1]
Molecular Weight	212.09 g/mol	[1] [4]
Appearance	White to yellow crystals or powder	[5]
Melting Point	68-69 °C (Hydrochloride)	[2] [3]
Boiling Point	288.1 ± 29.0 °C (Predicted)	[2] [3]
Density	1.428 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Soluble in common organic solvents such as ethanol, ether, and chloroform. [3]	

Note on Isomer Properties: For comparison, the isomeric 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6) has a significantly lower melting point of 32-35°C, underscoring the importance of precise structural identification.[\[6\]](#)[\[7\]](#)

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation of a molecule. For a compound like **7-Bromo-1,2,3,4-tetrahydroquinoline**, key techniques include NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.

- ^1H NMR: The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns. Key expected signals would include multiplets for the aliphatic protons at the C2, C3, and C4 positions, a broad singlet for the N-H proton, and distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring.
- ^{13}C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. One would expect to see signals for the three aliphatic carbons and six aromatic carbons, with the carbon atom bonded to the bromine (C7) being significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic peaks would be:

- N-H Stretch: A characteristic peak in the $3300\text{-}3500\text{ cm}^{-1}$ region, confirming the presence of the secondary amine.
- C-H Stretches: Signals for aromatic C-H bonds will appear just above 3000 cm^{-1} , while aliphatic C-H stretches will be just below 3000 cm^{-1} .
- C=C Aromatic Stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region are indicative of the benzene ring.
- C-Br Stretch: A signal in the fingerprint region, typically between $500\text{-}600\text{ cm}^{-1}$, corresponds to the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern.

- Molecular Ion Peak (M^+): A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion, one at $[M]^+$ and another at $[M+2]^+$. For $\text{C}_9\text{H}_{10}\text{BrN}$, this would appear around m/z 211 and 213. This isotopic signature is a powerful confirmation of the presence of a single bromine atom.

Experimental Determination Protocols

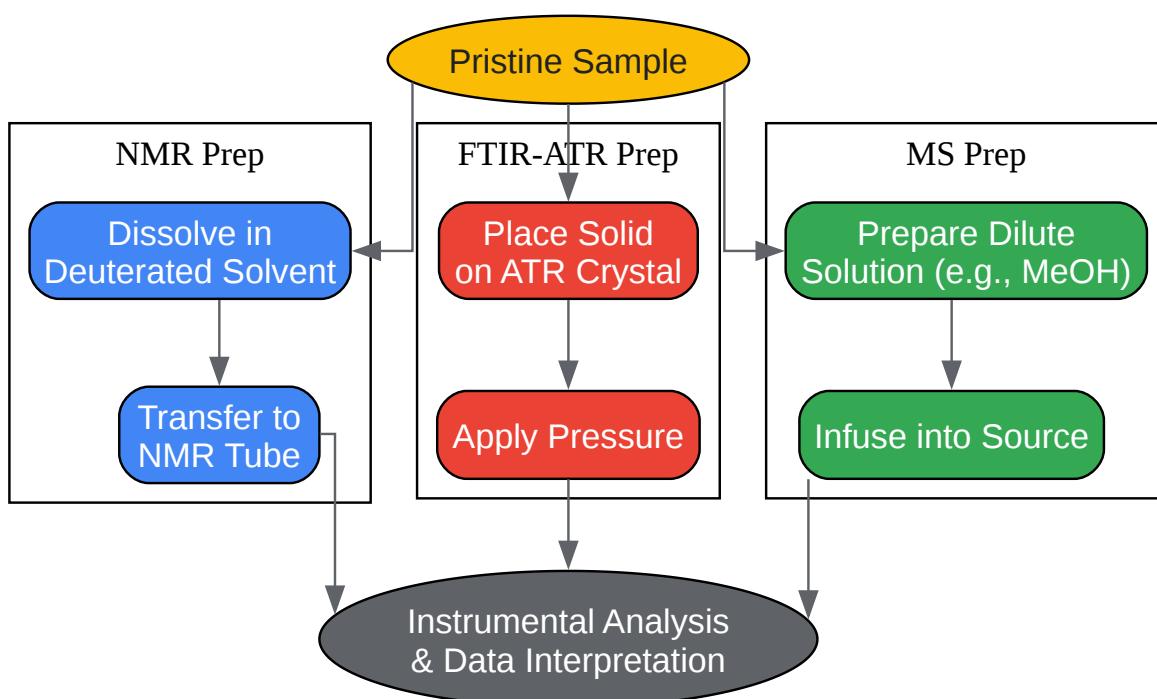
The trustworthiness of physical data hinges on robust and well-controlled experimental protocols. The following sections detail standard operating procedures for the characterization of this compound.

Protocol: Melting Point Determination

Objective: To determine the melting range of the compound, which serves as a crucial indicator of purity.

Methodology: Digital Melting Point Apparatus (e.g., Stuart SMP10 or similar).

Step-by-Step Procedure:


- Sample Preparation: Ensure the sample of **7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride** is a fine, dry powder. If necessary, gently crush any large crystals.
- Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
- Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.
- Rapid Scan (Optional but Recommended): Set a fast ramp rate (~10-20 °C/min) to quickly approximate the melting point.
- Accurate Determination: Prepare a new capillary. Set the starting temperature to ~15-20 °C below the approximated melting point found in the rapid scan. Set the ramp rate to a slow 1-

2 °C/min.

- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound should exhibit a sharp melting range of < 2 °C.

Causality and Trustworthiness: Using a slow ramp rate is critical for allowing the system to maintain thermal equilibrium, ensuring an accurate reading. A broad melting range would suggest the presence of impurities, which disrupt the crystal lattice and cause melting point depression.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE CAS#: 114744-51-3 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 7-Bromo-1,2,3,4-tetrahydroisoquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 7-Bromo-1,2,3,4-tetrahydroisoquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical properties of 7-Bromo-1,2,3,4-tetrahydroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051538#physical-properties-of-7-bromo-1-2-3-4-tetrahydroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com